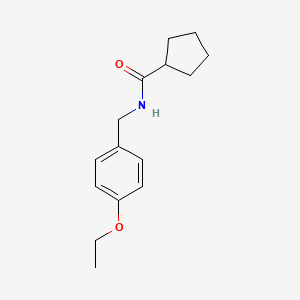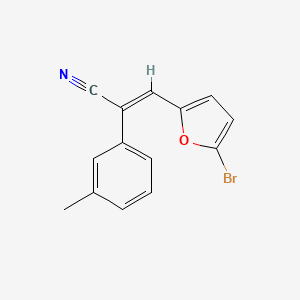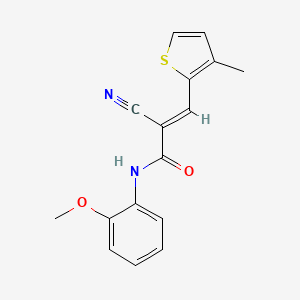![molecular formula C26H20N4 B5257151 (E)-2-(1H-benzimidazol-2-yl)-3-[1-[(2-methylphenyl)methyl]indol-3-yl]prop-2-enenitrile](/img/structure/B5257151.png)
(E)-2-(1H-benzimidazol-2-yl)-3-[1-[(2-methylphenyl)methyl]indol-3-yl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(1H-benzimidazol-2-yl)-3-[1-[(2-methylphenyl)methyl]indol-3-yl]prop-2-enenitrile is a complex organic compound that features a benzimidazole ring, an indole ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzimidazol-2-yl)-3-[1-[(2-methylphenyl)methyl]indol-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the condensation of 2-(1H-benzimidazol-2-yl)acetonitrile with 1-[(2-methylphenyl)methyl]indole-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1H-benzimidazol-2-yl)-3-[1-[(2-methylphenyl)methyl]indol-3-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines resulting from the reduction of the nitrile group.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
(E)-2-(1H-benzimidazol-2-yl)-3-[1-[(2-methylphenyl)methyl]indol-3-yl]prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-2-(1H-benzimidazol-2-yl)-3-[1-[(2-methylphenyl)methyl]indol-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-yl)acetonitrile: A precursor in the synthesis of the target compound.
1-[(2-methylphenyl)methyl]indole-3-carbaldehyde: Another precursor used in the synthesis.
2-(1H-benzimidazol-2-yl)-3-(1H-indol-3-yl)prop-2-enenitrile: A structurally similar compound with a different substituent on the indole ring.
Uniqueness
(E)-2-(1H-benzimidazol-2-yl)-3-[1-[(2-methylphenyl)methyl]indol-3-yl]prop-2-enenitrile is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of both benzimidazole and indole rings, along with the nitrile group, provides a versatile scaffold for further chemical modifications and biological investigations.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[1-[(2-methylphenyl)methyl]indol-3-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4/c1-18-8-2-3-9-19(18)16-30-17-21(22-10-4-7-13-25(22)30)14-20(15-27)26-28-23-11-5-6-12-24(23)29-26/h2-14,17H,16H2,1H3,(H,28,29)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKOJJIHWLVZCP-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)C=C(C#N)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-5-[(2-methyl-1H-imidazol-4-yl)methyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5257079.png)
![N-cyclopentyl-3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide](/img/structure/B5257082.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5257085.png)
![N-(2-chloro-4-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5257086.png)
![ethyl 5-ethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5257096.png)


![(3R*,4R*)-1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5257110.png)

![N-cyclopropyl-2-[2-(2,2-diphenylethyl)-4-morpholinyl]acetamide](/img/structure/B5257122.png)
![4-(4-ethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5257129.png)
![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5257137.png)
